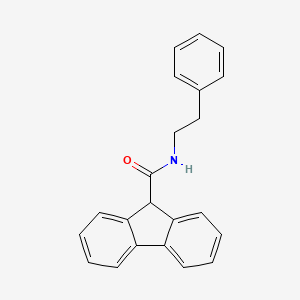

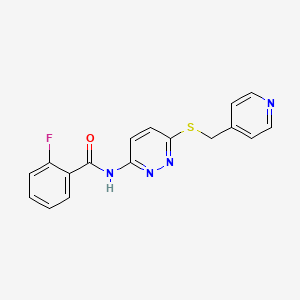

N-(2-phenylethyl)-9H-fluorene-9-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-phenylethyl)-9H-fluorene-9-carboxamide” is a compound that belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine . It is often referred to as “phenethylamine” and occurs widely in nature: in animals, plants, fungi, and bacteria alike . It is a member of a class of drugs known as fentanyl analogs, which are rapid-acting opioid (synthetic opiate) drugs that alleviate pain without causing loss of consciousness .

Synthesis Analysis

The synthesis of “this compound” involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . The nucleophilic addition reactions of secondary amines at the C=C double bond of substituted N-phenylmaleimides furnished 3-(dialkylamino)-N-phenylsuccinimide derivatives .

Molecular Structure Analysis

The molecular formula of “this compound” is C10H13NO . The structure of this compound is also available as a 2D Mol file .

Chemical Reactions Analysis

Tertiary aliphatic amines are biotransformed through a reversible reaction into tertiary amine oxides .

Physical And Chemical Properties Analysis

“this compound” is a solid/crystalline powder . It can be white or colored powder, or brown and pebbly . The molecular weight of this compound is 163.2163 .

Aplicaciones Científicas De Investigación

1. Organic Chemistry Applications

- Regioselectivity in Organic Reactions : N-Substituted 9H-fluoren-9-imines, including N-(2-phenylethyl)-9H-fluoren-9-imines, react with difluorocarbene, leading to iminium ylides and, under certain conditions, cyclodimerization products or 9H-fluorene-9-carboxamides. This study highlights the regioselectivity of cycloaddition reactions involving fluorene fragments (Novikov et al., 2006).

- Synthesis of Functionalized Derivatives : Boron trifluoride catalyzed reactions of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides, including N-(2-phenylethyl) derivatives, lead to highly functionalized benzamides. These reactions demonstrate the versatility of fluorene derivatives in synthesizing complex organic molecules (Shanmugam & Athira, 2021).

2. Material Science and Photophysics

- Fluorene Derivatives in Surface-Active Agents : N-octadecyl-9-oxo-9H-fluorene-4-carboxamide and its derivatives exhibit unique surface-active properties. These compounds demonstrate significant potential in the development of surfactants with high biological degradation rates (El-Sayed, Althagafi, & Ahmed, 2017).

- Fluorescent Light-Emitting Mono- and Oligomers : Novel fluorene–isoindole-containing light-emitting mono- and oligomers, including N-(2-phenylethyl) derivatives, have been synthesized for potential use in light-emitting applications. These compounds exhibit blue light emission with good quantum efficiency, indicating their applicability in optoelectronic devices (Lázár et al., 2014).

3. Pharmacological Research

- Apoptosis Induction in Cancer Research : N-aryl-9-oxo-9H-fluorene-1-carboxamides, structurally related to N-(2-phenylethyl)-9H-fluorene-9-carboxamide, have been identified as novel apoptosis inducers. These compounds demonstrate significant activity in inducing caspase activation and inhibiting cell growth in various cancer cell lines (Kemnitzer et al., 2009).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 2-phenethylamines, have been found to interact with various receptors, including adrenoceptors, dopamine receptors, and sigma receptors .

Mode of Action

It’s likely that the compound interacts with its targets through a combination of binding and modulation activities, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been found to influence various metabolic pathways, including those involving hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .

Pharmacokinetics

These may involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation, as well as phase II metabolic reactions like glucuronide or sulfate conjugate formation .

Result of Action

Based on the effects of related compounds, it’s likely that the compound influences a variety of cellular processes, potentially leading to changes in cell signaling, metabolism, and other functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-phenylethyl)-9H-fluorene-9-carboxamide. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity .

Safety and Hazards

Direcciones Futuras

The 2-phenethylamine motif is widely present in nature, from simple, open-chain structures to more complex polycyclic molecular arrangements . The importance of this moiety is probably best exemplified by the endogenous catecholamines dopamine, norepinephrine, and epinephrine . Considering all these, a review covering the medicinal chemistry landscape is presented here as a brief, central resource linking up 2-phenethylamine hits and receptors .

Propiedades

IUPAC Name |

N-(2-phenylethyl)-9H-fluorene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO/c24-22(23-15-14-16-8-2-1-3-9-16)21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21H,14-15H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOBEYDFZRCLSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

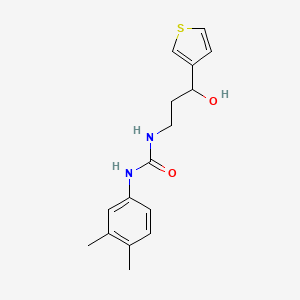

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B2847697.png)

![2-[5-amino-4-(benzenesulfonyl)-3-[(3-fluorophenyl)amino]-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2847698.png)

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2847701.png)

![N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2847707.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2847708.png)

![N-[2-(2,5-dimethoxyphenyl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2847712.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2847714.png)

![Tert-butyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B2847716.png)

![3-(methylsulfonyl)-2-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)imidazolidine-1-carboxamide](/img/structure/B2847718.png)